molecular formula C17H20N4O7 B571005 Suc-Gly-Pro-pNA CAS No. 115846-45-2

Suc-Gly-Pro-pNA

Cat. No. B571005
CAS RN: 115846-45-2
M. Wt: 392.368
InChI Key: VZJOBHXJPRQCGO-ZDUSSCGKSA-N
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Description

Suc-Gly-Pro-pNA is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay. It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .


Molecular Structure Analysis

This compound has a molecular formula of C17H20N4O7 . Its molecular weight is 392.36 . The structure includes a sequence of three amino acids (Suc-Gly-Pro) attached to a p-nitroaniline (pNA) group .


Chemical Reactions Analysis

This compound is a chromogenic substrate that can be cleaved by certain enzymes, such as dipeptidyl peptidase IV (DPP IV) . The cleavage releases a chromogenic compound, p-nitroanilide, which can be detected spectrophotometrically .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 392.36 and a molecular formula of C17H20N4O7 . Other physical and chemical properties such as solubility, stability, and reactivity are not explicitly mentioned in the retrieved sources.

Scientific Research Applications

  • Substrate-dependent kinetics of pig brain prolyl oligopeptidase and its inhibition by JTP-4819

    This study examined prolyl oligopeptidase (POP) kinetics using derivatives including Suc-Gly-Pro-AMC. They found that Suc-Gly-Pro-AMC exhibited substrate inhibition kinetics, which is important in understanding the structure-activity relationships of potent POP inhibitors (Venäläinen et al., 2002).

  • Identification of a succinyl-trialanine p-nitroanilide hydrolase as proline endopeptidase in hog kidney

    This research identified an enzyme in hog kidney cytosol that hydrolyzes Suc-(Ala)3-pNA but not natural elastin. They suggested that this enzyme might be identical to proline endopeptidase, which is known for degrading oxytocin (Soeda et al., 1984).

  • Prolyl oligopeptidase from bovine lens

    This study purified prolyl oligopeptidase from bovine lens and found it hydrolyzes several elastase substrates including N-suc-gly-pro-MCA, providing insights into enzyme substrate specificity and inhibitor susceptibility (Sharma & Ortwerth, 1994).

  • Link between proteinase activity and clinical parameters in periodontal disease treatment

    This research related proteolytic enzyme activity in gingival crevicular fluid to clinical parameters for periodontitis detection, utilizing substrates such as MeOSuc-Ala-Ala-Pro-Val-pNA and Suc-Ala-Ala-Pro-Phe-pNA for measuring neutrophil serine proteinases activity (Mailhot et al., 1998).

  • Peptide nucleic acids (PNA) in therapeutic applications

    This review discusses the properties and therapeutic applications of PNAs, highlighting their potential in gene alteration technologies. Though not directly related to Suc-Gly-Pro-pNA, it provides context on the wider applications of peptide-based compounds (Montazersaheb et al., 2018).

Mechanism of Action

Target of Action

Suc-Gly-Pro-pNA is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay It’s known that peptide screening can be used for protein interaction and functional analysis , suggesting that this compound may interact with various proteins in the body.

Mode of Action

It’s known that peptide screening, the process that discovers this compound, is used for protein interaction and functional analysis . This suggests that this compound may interact with its targets, leading to changes in their function.

Biochemical Pathways

Peptide screening, which discovers this compound, can be used for functional analysis . This suggests that this compound may affect various biochemical pathways in the body.

Result of Action

It’s known that peptide screening, which discovers this compound, can be used for functional analysis . This suggests that this compound may have various effects at the molecular and cellular level.

Action Environment

It’s known that peptide screening, which discovers this compound, can be used for functional analysis . This suggests that various environmental factors may influence the action of this compound.

Future Directions

The use of Suc-Gly-Pro-pNA and similar compounds in the field of biomedical research is promising. For instance, they can be used in the development of novel protease-cleavable linkers for selective drug delivery . Additionally, they have potential applications in celiac disease to reduce gluten immunogenic peptides .

Biochemical Analysis

Biochemical Properties

Suc-Gly-Pro-pNA is a substrate for the enzyme Prolyl Endopeptidase (PEP) . PEP is known to cleave peptide bonds on the C-terminal side of prolyl residues within peptides that are up to approximately 30 amino acids long . This compound has high activity with PEP .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a substrate for PEP. PEP activity can be quantified by colorimetric detection of free p-nitroanilide at 405 nm after the cleavage of this compound . This process can influence various cellular processes, including protein interaction and functional analysis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PEP. When this compound is cleaved by PEP, it releases p-nitroanilide, which can be detected colorimetrically . This process can lead to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its stability as a substrate for PEP. The cleavage of this compound by PEP can be monitored over a period of time, providing insights into the enzyme’s activity and the stability of this compound .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the activity of PEP. The cleavage of this compound by PEP can influence metabolic flux and metabolite levels .

properties

IUPAC Name

4-[[2-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O7/c22-14(7-8-16(24)25)18-10-15(23)20-9-1-2-13(20)17(26)19-11-3-5-12(6-4-11)21(27)28/h3-6,13H,1-2,7-10H2,(H,18,22)(H,19,26)(H,24,25)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJOBHXJPRQCGO-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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